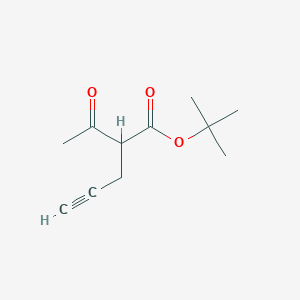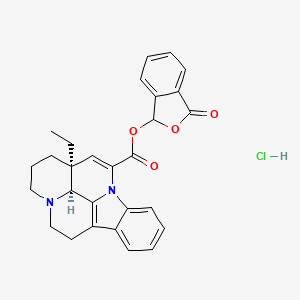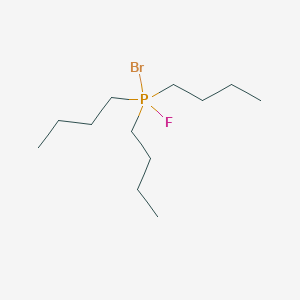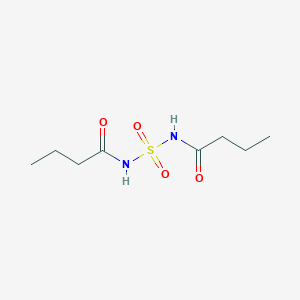
Methyl 3-(isoquinolin-1-yl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(isoquinolin-1-yl)prop-2-enoate is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methyl ester group attached to a prop-2-enoate chain, which is further connected to an isoquinoline ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(isoquinolin-1-yl)prop-2-enoate typically involves the reaction of isoquinoline with methyl acrylate under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, where the isoquinoline nitrogen attacks the electrophilic carbon of the acrylate, followed by elimination to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
Methyl 3-(isoquinolin-1-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the prop-2-enoate chain to a single bond, yielding saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated esters.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
科学研究应用
Methyl 3-(isoquinolin-1-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl 3-(isoquinolin-1-yl)prop-2-enoate involves its interaction with various molecular targets. The isoquinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound, known for its wide range of biological activities.
Methyl 3-(quinolin-1-yl)prop-2-enoate: A similar compound with a quinoline ring instead of an isoquinoline ring.
Ethyl 3-(isoquinolin-1-yl)prop-2-enoate: An ester derivative with an ethyl group instead of a methyl group.
Uniqueness
Methyl 3-(isoquinolin-1-yl)prop-2-enoate is unique due to its specific ester and isoquinoline structure, which imparts distinct chemical reactivity and biological activity
属性
CAS 编号 |
84835-20-1 |
|---|---|
分子式 |
C13H11NO2 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
methyl 3-isoquinolin-1-ylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)7-6-12-11-5-3-2-4-10(11)8-9-14-12/h2-9H,1H3 |
InChI 键 |
OPUVMUVTNJDESG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=CC1=NC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)

![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)




![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)

![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)
![4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)](/img/structure/B14416795.png)

